5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one
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Overview
Description
5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one is an organic compound with the molecular formula C15H20BrFN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one typically involves the reaction of 5-bromopentanoyl chloride with 1-(2-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid or other oxidized forms.
Scientific Research Applications
5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity, including its potential as a therapeutic agent.
Chemical Research: It serves as a model compound in the study of piperazine derivatives and their chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one is not well-documented. as a piperazine derivative, it is likely to interact with various biological targets, including neurotransmitter receptors and enzymes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A precursor in the synthesis of 5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one.
5-Bromopentanoyl Chloride: Another precursor used in the synthesis.
Other Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which also contain the piperazine moiety.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
923025-06-3 |
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Molecular Formula |
C15H20BrFN2O |
Molecular Weight |
343.23 g/mol |
IUPAC Name |
5-bromo-1-[4-(2-fluorophenyl)piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C15H20BrFN2O/c16-8-4-3-7-15(20)19-11-9-18(10-12-19)14-6-2-1-5-13(14)17/h1-2,5-6H,3-4,7-12H2 |
InChI Key |
LJNCHGQYCIDEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCBr |
Origin of Product |
United States |
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